molecular formula C10H7F3O2 B1215256 2-(Trifluoromethyl)cinnamic acid CAS No. 2062-25-1

2-(Trifluoromethyl)cinnamic acid

Cat. No. B1215256
CAS RN: 2062-25-1
M. Wt: 216.16 g/mol
InChI Key: AMVYAIXPAGBXOM-AATRIKPKSA-N
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Description

2-(Trifluoromethyl)cinnamic acid is a compound of interest due to its unique trifluoromethyl group attached to the cinnamic acid structure. This modification significantly influences its chemical reactivity and physical properties, making it valuable for various chemical syntheses and applications in materials science.

Synthesis Analysis

The synthesis of cinnamic acids, including derivatives like 2-(Trifluoromethyl)cinnamic acid, can be achieved through several methods. A novel approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, highlighting an efficient pathway to cinnamic acid derivatives (Chiriac, Tanasă, & Onciu, 2005). Additionally, metal-free decarboxylative cyclization of cinnamic acid esters has been described, offering a route to functionalized indanes and showcasing the versatility of cinnamic acid derivatives in synthetic chemistry (Reddy & Satyanarayana, 2016).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cinnamic acid has been elucidated through various spectroscopic techniques. A study on the crystal structure of trans-4-(trifluoromethyl) cinnamic acid reveals its triclinic space group and highlights the influence of the trifluoromethyl group on the crystal packing and phase transition behavior (Howard & Sparkes, 2008).

Chemical Reactions and Properties

The reactivity of cinnamic acids, including 2-(Trifluoromethyl)cinnamic acid, is characterized by various chemical reactions. Superacid-catalyzed reactions have demonstrated the formation of dicationic intermediates, leading to diverse products depending on the reaction conditions (Rendy et al., 2004). Furthermore, decarboxylative trifluoroethylation of cinnamic acids has been achieved using Cu-catalysis, illustrating the chemical versatility of these compounds (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)cinnamic acid, such as phase transitions and crystal packing, are significantly influenced by its structural elements. The phase transition behavior of trans-4-(trifluoromethyl) cinnamic acid has been studied using differential scanning calorimetry, revealing a reversible temperature-induced phase transition (Howard & Sparkes, 2008).

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)cinnamic acid, such as its reactivity in decarboxylative and coupling reactions, showcase its utility in organic synthesis. The decarboxylative trifluoroethylation and sulfono functionalization reactions demonstrate its versatility and potential for the synthesis of complex molecules (Zhang et al., 2017; Singh et al., 2015).

Scientific Research Applications

Application 1: Ionization Constant and UV-Spectra Study

  • Summary of Application : The ionization constant and UV-spectra of 2-(Trifluoromethyl)cinnamic acid have been studied . This kind of study is important in understanding the properties of the compound, which can be useful in various applications.
  • Results or Outcomes : The source does not provide specific results or outcomes from this study .

Application 2: Treatment of Resistant Bacterial Infections

  • Summary of Application : Anilides of 2-(Trifluoromethyl)cinnamic acid have been synthesized and tested for their effectiveness in treating resistant bacterial infections .
  • Methods of Application : The compounds were prepared by microwave-assisted synthesis and then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .
  • Results or Outcomes : Certain compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 3: Hydrophobic Probe

  • Summary of Application : Trans-3,5-Bis(trifluoromethyl)cinnamic acid, a related compound, has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
  • Results or Outcomes : The source does not provide specific results or outcomes from this study .

Application 4: Internal Standard in HPLC

  • Summary of Application : Trans-4-(Trifluoromethyl)cinnamic acid, another related compound, has been used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
  • Results or Outcomes : The source does not provide specific results or outcomes from this study .

Application 5: Hydrophobic Probe

  • Summary of Application : Trans-3,5-Bis(trifluoromethyl)cinnamic acid, a related compound, has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
  • Results or Outcomes : The source does not provide specific results or outcomes from this study .

Application 6: Internal Standard in HPLC

  • Summary of Application : Trans-4-(Trifluoromethyl)cinnamic acid, another related compound, has been used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
  • Results or Outcomes : The source does not provide specific results or outcomes from this study .

Safety And Hazards

2-(Trifluoromethyl)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of cinnamic acid, including 2-(Trifluoromethyl)cinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .

properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYAIXPAGBXOM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031323
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cinnamic acid

CAS RN

2062-25-1, 98386-81-3
Record name o-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)cinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SY Lee, IY Hwang, CS Jeong - Natural Product Sciences, 2017 - synapse.koreamed.org
P-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid are the compounds found in Polygalae Radix, the root of Polygala tenuifolia Willdenow, and have been reported to have …
Number of citations: 5 synapse.koreamed.org
D Pindjakova, L Vrablova, T Strharsky, J Kos… - Chemistry …, 2021 - mdpi.com
Unsubstituted (2E)-N-phenyl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide and six other ortho- or para-halogen-substituted anilides of 2-(trifluoromethyl)cinnamic acid were prepared. As …
Number of citations: 2 www.mdpi.com
D Pindjakova, L Vrablova, T Strharsky, J Kos… - 2021 - sciforum.net
Unsubstituted (2E)-N-phenyl-3-[2-(trifluoromethyl) phenyl] prop-2-enamide and six other ortho-or para-halogen-substituted anilides of 2-(trifluoromethyl) cinnamic acid were prepared. …
Number of citations: 0 sciforum.net
A Moreno-Robles, A Cala Peralta, JG Zorrilla… - Plants, 2023 - mdpi.com
Cuscuta campestris Yunck. is a parasitic weed responsible for severe yield losses in crops worldwide. The selective control of this weed is scarce due to the difficult application of …
Number of citations: 7 www.mdpi.com
D Stueber, S Jehle - Journal of Pharmaceutical Sciences, 2017 - Elsevier
… F SRCs of several binary physical blends of 2-trifluoromethyl cinnamic acid and 6-trifluoromethyl uracil and of 2-trifluoromethyl cinnamic acid and fluoxetine HCl were analyzed. Finally, …
Number of citations: 32 www.sciencedirect.com
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
K Boros, ME Moisă, CL Nagy, C Paizs… - Catalysis Science & …, 2021 - pubs.rsc.org
Phenylalanine ammonia-lyases (PALs) catalyse the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, while in the presence of high ammonia concentration, the …
Number of citations: 8 pubs.rsc.org
M Stratford, A Plumridge, MW Pleasants… - International Journal of …, 2012 - Elsevier
… Reduced decarboxylation and induction were observed using 2′-trifluoromethyl-cinnamic acid and 2′-ethoxy-cinnamic acid (SD entries 97,111). …
Number of citations: 19 www.sciencedirect.com
H Sebai, K Rtibi, S Selmi, M Jridi, R Balti, L Marzouki - RSC advances, 2019 - pubs.rsc.org
Cinnamon bark and evergreen oak acorns, natural sources of functional ingredients, are effective for those suffering from diarrhea, constipation and irritable bowel syndrome. This study …
Number of citations: 13 pubs.rsc.org
JH Kim, GH Choi, BJ Park - The Korean Journal of Pesticide …, 2014 - koreascience.kr
Cinnamyl derivatives are abundant secondary metabolite in biomass, and they have been studied on their biological activities. However, little information was available for plant growth …
Number of citations: 3 koreascience.kr

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